2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine
Description
2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine (CAS: 1016796-75-0, Molecular Formula: C₁₁H₁₇NO, Molecular Weight: 179.26 g/mol) is a bicyclic organic compound featuring a benzofuran scaffold fused with a partially saturated cyclohexene ring. The amine group at position 4 and three methyl substituents (positions 2, 6, and 6) confer unique steric and electronic properties. This compound is of interest in synthetic organic chemistry, particularly in heterocyclic synthesis and as a precursor for bioactive molecules .
Properties
IUPAC Name |
2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-7-4-8-9(12)5-11(2,3)6-10(8)13-7/h4,9H,5-6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELXSYKVCJJEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)CC(CC2N)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for 2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional analogs of 2,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine are compared below, focusing on molecular features, synthetic routes, and physicochemical properties.
Table 1: Key Structural Analogs
Structural and Functional Differences
Core Scaffold :
- The target compound and N-cyclopentyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine share a benzofuran backbone but differ in substituents. The cyclopentyl group in the latter enhances lipophilicity, whereas the trimethyl groups in the former increase steric hindrance .
- Indazole derivatives (e.g., 3,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one) replace the benzofuran oxygen with a nitrogen, altering electronic properties and reactivity .
Functional Groups :
- The amine group in this compound contrasts with the ketone in 3,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one. This difference significantly impacts solubility (amine: polar vs. ketone: moderate) and reactivity (amine: nucleophilic vs. ketone: electrophilic) .
- The thiophene carboxylate derivative introduces an electron-withdrawing imine group, reducing basicity compared to the parent amine .
Physicochemical and Reactivity Profiles
| Property | This compound | 3,6,6-Trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one | N-Cyclopentyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine |
|---|---|---|---|
| Solubility | Moderate in polar solvents (e.g., ethanol) | Low (hydrophobic indazole core) | High (cyclopentyl enhances lipophilicity) |
| Stability | Stable under inert atmospheres | Prone to oxidation at ketone | Sensitive to strong acids/bases |
| Reactivity | Amine participates in alkylation/acylation | Ketone undergoes nucleophilic addition | Cyclopentyl group facilitates π-π stacking |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
